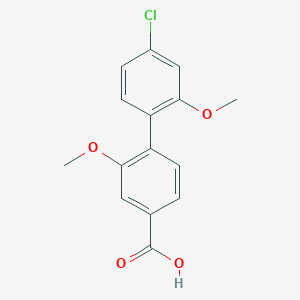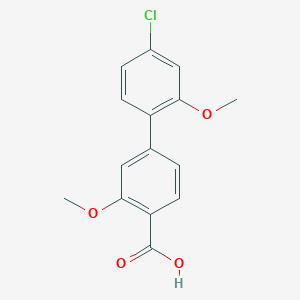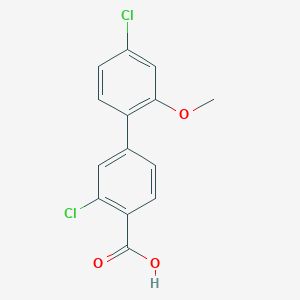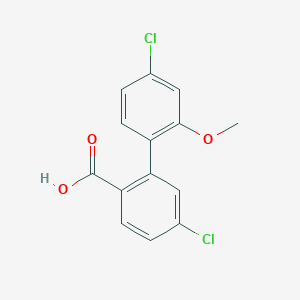
3-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, or CMPMA, is an organic compound with a molecular formula of C10H10ClO4. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds, including those used in the treatment of cancer and other diseases. CMPMA has a wide range of applications in the fields of chemistry and pharmacology, as well as in other fields such as biochemistry and physiology.
Aplicaciones Científicas De Investigación
CMPMA is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals and other compounds, including those used in the treatment of cancer and other diseases. In addition, it has been used in the synthesis of various other compounds, such as antibiotics, antifungals, and antiviral agents. It has also been used in the synthesis of various polymers, such as polyesters and polyamides.
Mecanismo De Acción
The mechanism of action of CMPMA is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, CMPMA may reduce inflammation and pain.
Biochemical and Physiological Effects
CMPMA has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, pain, and fever. It has also been found to have anti-tumor and anti-bacterial effects. In addition, it has been found to have antioxidant and anti-allergic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CMPMA in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is non-toxic and has a wide range of applications in various fields. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents and is not very stable in acidic solutions.
Direcciones Futuras
There are a number of potential future directions for CMPMA research. One potential direction is to investigate its potential as an anti-cancer agent. Another potential direction is to investigate its potential as an anti-bacterial agent. In addition, further research could be done to investigate its potential as an antioxidant and anti-allergic agent. Finally, further research could be done to investigate its potential as an anti-inflammatory agent.
Métodos De Síntesis
CMPMA can be synthesized via several different methods. One method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-methoxyphenol in the presence of a base, such as potassium carbonate, and an acid, such as sulfuric acid. The reaction is carried out at a temperature of 80°C for a period of 4-6 hours. Another method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-methoxyphenol in the presence of a base, such as potassium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at a temperature of 80°C for a period of 6-8 hours.
Propiedades
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-8-9(16)6-7-10(13)11-4-3-5-12(15(17)18)14(11)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIILHCROWTRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691081 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-31-7 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














